5-CYCLOPROPYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
5-CYCLOPROPYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyclopropyl and thiophene groups. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.
Attachment of the Thiophene Ring: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling, using thiophene boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy and thiophene groups can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-CYCLOPROPYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-CYCLOPROPYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other oxazole derivatives and compounds containing cyclopropyl and thiophene groups.
Uniqueness
- The unique combination of the cyclopropyl, methoxy, and thiophene groups in this compound distinguishes it from other similar compounds. This unique structure may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-cyclopropyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9-3-6-14(21-9)13(19-2)8-16-15(18)11-7-12(20-17-11)10-4-5-10/h3,6-7,10,13H,4-5,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLURITBEUKGLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=NOC(=C2)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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